molecular formula C10H17N2O3P B14081176 [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid CAS No. 101508-72-9

[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid

Cat. No.: B14081176
CAS No.: 101508-72-9
M. Wt: 244.23 g/mol
InChI Key: LIMPKJRYRUEVMS-UHFFFAOYSA-N
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Description

[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. This organophosphorus compound features a phosphonic acid group, a common bioisostere for phosphate and carboxylate groups, which can enhance binding affinity to biological targets and improve metabolic stability. Phosphonic acids and their derivatives are of great importance in pharmaceutical research due to their broad biological activity. They are known to act as key intermediates and biologically active compounds in various therapeutic areas. Specifically, molecules with similar aminophosphonic acid structures have been investigated as antagonists for neurotransmitter receptors, such as the GABAB receptor, indicating potential value in neuroscientific research. Furthermore, phosphonic acid analogues of amino acids are recognized for their ability to inhibit metalloproteases and other enzymes, making them valuable tools for probing biochemical pathways. The structure of this compound, which incorporates both a pyridinyl ring and a butylamino group, suggests potential for diverse molecular interactions. The synthetic route to such phosphonic acids often involves the hydrolysis of their phosphonate ester precursors, which can be achieved under acidic conditions using reagents like hydrochloric acid or trifluoroacetic acid, or under basic conditions using sodium hydroxide. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to determine the compound's suitability for specific applications.

Properties

CAS No.

101508-72-9

Molecular Formula

C10H17N2O3P

Molecular Weight

244.23 g/mol

IUPAC Name

[butylamino(pyridin-3-yl)methyl]phosphonic acid

InChI

InChI=1S/C10H17N2O3P/c1-2-3-7-12-10(16(13,14)15)9-5-4-6-11-8-9/h4-6,8,10,12H,2-3,7H2,1H3,(H2,13,14,15)

InChI Key

LIMPKJRYRUEVMS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C1=CN=CC=C1)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Three-Component Oleksyszyn Reaction

The Oleksyszyn reaction, a classical three-component amidoalkylation procedure, offers a direct route to aminophosphonates by reacting amines, aldehydes, and phosphites. For [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid, this method involves:

  • Reactants : Butylamine, pyridine-3-carbaldehyde, and triethyl phosphite.
  • Conditions : Refluxing in a solvent such as chloroform or acetonitrile with a catalytic acid (e.g., tetrafluoroboric acid).
  • Mechanism : The aldehyde and amine form an imine intermediate, which undergoes nucleophilic attack by the phosphite to yield the aminophosphonate ester. Subsequent hydrolysis converts the ester to the phosphonic acid.

In practice, triethyl phosphite (10 mmol), pyridine-3-carbaldehyde (10 mmol), and butylamine (10 mmol) are combined in chloroform with 0.1 equivalents of HBF₄. The mixture is refluxed for 12–24 hours, followed by aqueous workup and purification via recrystallization. The resulting diethyl [(butylamino)(pyridin-3-yl)methyl]phosphonate is hydrolyzed using 6 M HCl at 80°C for 6 hours to yield the target phosphonic acid. Challenges include the stability of pyridine-3-carbaldehyde under acidic conditions and potential side reactions from the pyridine nitrogen coordinating to the acid catalyst.

Michaelis-Arbuzov and Related Phosphorylation Methods

The Michaelis-Arbuzov reaction, traditionally used for synthesizing phosphonates from alkyl halides and phosphites, can be adapted for aminophosphonates by incorporating amine and aldehyde components. However, this approach requires pre-forming a halogenated intermediate:

  • Synthesis of Halide Intermediate : Pyridine-3-carbaldehyde is converted to its corresponding bromomethyl derivative via bromination at the methyl position.
  • Arbuzov Reaction : The bromomethylpyridine reacts with triethyl phosphite to form diethyl (pyridin-3-ylmethyl)phosphonate.
  • Amination : Introducing butylamine via nucleophilic substitution or reductive amination to attach the amino group.

This route is less direct and risks low yields due to competing side reactions during the amination step. For instance, diethyl (pyridin-3-ylmethyl)phosphonate (5 mmol) and butylamine (10 mmol) may react in ethanol at 60°C for 24 hours, but the reaction often requires a palladium catalyst or elevated pressures to proceed efficiently.

Hydrolysis of Phosphonate Esters

Phosphonate esters serve as protected precursors for phosphonic acids. The hydrolysis step is critical for achieving the final product:

  • Ester Synthesis : Using the Oleksyszyn or Arbuzov methods to produce diethyl [(butylamino)(pyridin-3-yl)methyl]phosphonate.
  • Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at reflux temperatures cleaves the ethyl groups, yielding the phosphonic acid.
  • Alternative Hydrolysis : Trimethylsilyl bromide (TMSBr) in dichloromethane at room temperature provides a milder method, particularly for acid-sensitive substrates.

Comparative studies indicate that HCl hydrolysis achieves >90% conversion but may degrade the pyridine ring if prolonged. TMSBr hydrolysis, while slower (24–48 hours), preserves structural integrity, making it preferable for complex heterocycles.

Catalytic and Solvent Effects

Catalysts and solvents significantly influence reaction efficiency:

  • Acid Catalysts : Tetrafluoroboric acid (HBF₄) enhances imine formation in the Oleksyszyn reaction, reducing reaction time from 24 to 12 hours.
  • Azeotropic Distillation : As demonstrated in patent CN113461731B, removing water via azeotropic evaporation with n-butanol improves yields in phosphorylation reactions. Adapting this technique, a mixture of triethyl phosphite and n-butanol could be distilled to drive the Oleksyszyn reaction to completion.
  • Solvent Choice : Polar aprotic solvents like acetonitrile favor phosphite reactivity, while chloroform minimizes side reactions involving the pyridine nitrogen.

Analytical Characterization

Post-synthesis characterization ensures purity and structural fidelity:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 8.5–8.7 ppm (pyridine-H), δ 3.1–3.3 ppm (CH₂-P), and δ 1.2–1.5 ppm (butyl chain).
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the phosphonic acid group.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 273.0912 [M+H]⁺.
  • X-ray Crystallography : Single-crystal analysis reveals planar geometry around the phosphorus atom, with hydrogen bonding between the phosphonic acid and pyridine nitrogen.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Oleksyszyn Reaction 65–75 95–98 One-pot synthesis; minimal purification Sensitivity to moisture
Michaelis-Arbuzov 40–50 85–90 Applicable to halogenated precursors Multi-step; low amination efficiency
TMSBr Hydrolysis 80–85 97–99 Mild conditions; preserves heterocycles Cost of TMSBr reagent

Applications and Derivatives

[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid serves as a precursor for:

  • Metal Chelators : The phosphonic acid and pyridine groups coordinate transition metals, useful in catalysis.
  • Pharmaceutical Agents : Analogous to triazolopyrimidines, this compound may exhibit antitumor activity via kinase inhibition.
  • Fluorescent Probes : Functionalization with coumarin or fluorescein tags enables biological imaging.

Chemical Reactions Analysis

Types of Reactions

[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Molar Mass (g/mol) pKa (25°C) Applications/Notes
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid (Target) Phosphonic acid, butylamino, pyridin-3-yl Data not available Data not available Potential ligand, agrochemical intermediate
(3-Aminophenyl)phosphonic acid Phosphonic acid, 3-aminophenyl 173.11 7.16 Materials science, corrosion inhibition
Methylaminomethyl phosphonic acid Phosphonic acid, methylamino Data not available Data not available Degradation product, environmental studies
Methyl phosphonic acid Phosphonic acid, methyl 96.0 ~2.1 (estimated) Degradation product of chemical weapons
P-[(3-Bromophenyl)methyl]phosphonic acid diethyl ester Phosphonic acid diethyl ester, 3-bromophenyl Data not available Data not available Synthetic intermediate, organophosphorus chemistry

Key Observations :

  • Substituent Effects: The target compound’s bulky butylamino and aromatic pyridinyl groups likely reduce solubility in polar solvents compared to smaller analogs like methyl phosphonic acid .
  • Acidity: The pKa of (3-aminophenyl)phosphonic acid (7.16) suggests moderate acidity, influenced by the electron-donating amino group. The target compound’s pyridinyl group (weakly basic) and butylamino group (stronger base) may further modulate its acidity relative to simpler phosphonic acids.

Environmental and Stability Profiles

  • Methyl phosphonic acid: Known as a degradation product of chemical weapons (e.g., VX, sarin) with significant environmental persistence but low bioaccumulation .
  • Methylaminomethyl phosphonic acid: Studied in environmental contexts, possibly as a metabolite or degradation byproduct .
  • Target compound: Larger substituents (butylamino, pyridinyl) may alter degradation pathways compared to methyl derivatives.

Physicochemical Property Trends

  • Solubility: Phosphonic acids generally exhibit water solubility, but bulky hydrophobic groups (e.g., butylamino, bromophenyl) reduce it. The diethyl ester in highlights how esterification increases lipophilicity.
  • Reactivity : The target compound’s phosphonic acid group can participate in nucleophilic reactions, while the pyridinyl nitrogen may act as a weak base or hydrogen-bond acceptor.

Q & A

Basic: What are the established synthetic routes for [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Mannich Reaction : Phosphorous acid reacts with formaldehyde and butylamine, followed by coupling with pyridin-3-ylmethanol. Optimal yields (70–85%) are achieved using acetic acid as a catalyst at 80–90°C for 12–18 hours. Excess formaldehyde should be avoided to prevent cross-linking byproducts .
  • Phosphorylation of Preformed Intermediates : A pyridinyl-butylamine precursor is phosphorylated using dialkyl phosphites and acyl chloride. This method requires anhydrous conditions and inert gas (N₂/Ar) to minimize oxidation. Yields range from 60–75%, with purity dependent on post-synthesis column chromatography (silica gel, methanol/chloroform eluent) .

Critical Parameters:

FactorMannich ReactionPhosphorylation Method
Temperature80–90°C25–40°C (room temp.)
CatalystAcetic acidNone
PurificationRecrystallizationColumn chromatography
Common ImpuritiesFormaldehyde adductsUnreacted phosphite

Basic: What analytical techniques are recommended for characterizing [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid and verifying its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of pyridine (δ 8.2–8.6 ppm for aromatic protons) and butylamino (δ 1.2–1.6 ppm for -CH₂-) groups.
    • ³¹P NMR : A singlet near δ 18–22 ppm verifies the phosphonic acid moiety .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>95% by area normalization). Detect impurities like hydrolyzed phosphonate esters (retention time shifts) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., configuration at the phosphorus center) via single-crystal analysis. Crystallization in ethanol/water (7:3) yields suitable crystals .

Advanced: How does the phosphonic acid moiety influence the compound's stability under physiological or hydrolytic conditions?

Methodological Answer:
The phosphonic acid group confers resistance to enzymatic hydrolysis compared to phosphate esters, but acidic/basic conditions can degrade the compound:

  • Hydrolysis Pathways :
    • Acidic (pH < 3) : Cleavage of the P-N bond, yielding pyridin-3-ylmethanol and butylamine-phosphonate fragments.
    • Basic (pH > 10) : Degradation via P-O bond scission, forming pyridine derivatives and phosphoric acid .
  • Stability Testing :
    • Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
    • Buffer solutions (pH 2.0, 7.4, 9.0) reveal degradation kinetics (t½ = 14 days at pH 7.4) .

Advanced: What computational approaches are suitable for modeling the proton conduction mechanisms of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid in material science applications?

Methodological Answer:
For proton-conducting materials (e.g., fuel cells):

  • Ab Initio Molecular Dynamics (AIMD) : Simulate proton hopping between phosphonic acid groups and water molecules. Calculate activation energies (0.2–0.5 eV) for Grotthuss mechanism .
  • Poisson-Boltzmann Theory : Model proton diffusion coefficients in hydrated membranes. Correlate with experimental impedance spectroscopy data .
  • Key Findings :
    • Proton conductivity peaks at 80% relative humidity (σ = 10⁻² S/cm).
    • Steric hindrance from the butylamino group reduces mobility by 30% compared to unsubstituted analogues .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for α-aminophosphonic acid derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Experimental Variability :
    • Impurity Profiles : Use LC-MS to identify trace impurities (e.g., phosphonate esters) that may inhibit/enhance activity .
    • Solvent Effects : Bioassays in DMSO vs. aqueous buffers alter membrane permeability (e.g., IC50 varies by 2–3×) .
  • Structure-Activity Relationship (SAR) Studies :
    • Systematically modify the pyridine/butylamino groups. For example, replacing pyridin-3-yl with pyridin-4-yl reduces antifungal activity by 50% .
    • Correlate logP values (calculated via ChemAxon) with cellular uptake rates .

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